(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(24(17)31-22(23)11-15-5-7-25-8-6-15)13-26(14-30-19)16-1-3-20-21(12-16)29-10-9-28-20/h1-8,11-12H,9-10,13-14H2/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJIIPLWMGLYCA-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CC=NC=C6)C5=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CC=NC=C6)/C5=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (CAS Number: 951937-69-2) is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.41 g/mol. It features a unique structure that may contribute to its bioactivity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O5 |
| Molecular Weight | 414.41 g/mol |
| CAS Number | 951937-69-2 |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have shown that derivatives of benzoxazine compounds can inhibit cancer cell proliferation. For example, compounds similar to this compound have been tested for their efficacy against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.012 μM against PI3Kβ in PTEN-deficient tumors, suggesting strong anticancer potential .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research into similar benzodioxin derivatives indicates that they may interact with amyloid fibers associated with neurodegenerative diseases like Alzheimer's. The structural characteristics of these compounds play a critical role in their ability to inhibit tau aggregation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The presence of specific functional groups allows for the interaction with enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways : Compounds like this may alter key signaling pathways such as the PI3K/AKT pathway, which is crucial in cancer cell survival and proliferation .
- Interaction with Protein Aggregates : The compound's structure may facilitate binding to amyloid fibrils or other protein aggregates, potentially preventing their formation or promoting their disaggregation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Properties : A series of benzoxazine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Results indicated significant growth inhibition in multiple cancer types.
- Neuroprotective Study : A comparative analysis was conducted on the effects of benzodioxin derivatives on tau fibril formation using circular dichroism and atomic force microscopy. The results highlighted the potential of these compounds in modulating protein aggregation associated with Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
The pyridinylmethylidene group introduces π-π stacking capability absent in chloro- or methoxy-substituted analogs ().
However, its fused benzoxazinone core aligns with kinase inhibitor scaffolds (e.g., imatinib analogs) . Compounds with nitro groups () often exhibit redox-modulating properties, whereas the target’s benzodioxin may confer stability against metabolic oxidation .
Multi-step synthesis (e.g., Suzuki coupling in ) contrasts with one-pot cyclization methods for furopyridazinones () .
Research Findings and Data
Table 2: Comparative Physicochemical Data
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Multi-step synthesis involving cyclocondensation of substituted benzodioxin precursors with pyridine aldehydes under inert atmospheres (e.g., N₂) is commonly employed. Optimize yields by varying catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (DMF vs. THF), and temperature gradients (80–120°C). Monitor intermediates via TLC and purify via column chromatography using gradient elution .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer: Use - and -NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., benzodioxin protons at δ 4.2–4.5 ppm, pyridinylidene C=N at ~160 ppm). Complement with HRMS (ESI+) for molecular ion validation (e.g., [M+H]) and IR spectroscopy to confirm carbonyl (C=O, ~1700 cm) and aromatic C-H stretches .
Q. How can researchers validate the stereochemistry of the (2Z)-configured pyridinylmethylidene moiety?
Methodological Answer: Employ NOESY or ROESY NMR to detect spatial proximity between the pyridine ring protons and adjacent substituents. Computational methods (DFT-based geometry optimization) can predict stable conformers and compare experimental vs. theoretical coupling constants .
Advanced Research Questions
Q. How to resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer: Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals. If discrepancies persist, re-examine reaction conditions for unintended byproducts (e.g., oxidation of benzodioxin rings) via LC-MS/MS. Adjust computational parameters (solvent models, basis sets) to better reflect experimental environments .
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?
Methodological Answer: Study kinetics via in-situ FTIR or -NMR to track intermediate formation. Propose a stepwise mechanism: (i) nucleophilic attack by the benzodioxin oxygen on the pyridine aldehyde, (ii) keto-enol tautomerization, and (iii) intramolecular cyclization. Validate using isotopic labeling (e.g., ) or trapping experiments .
Q. How does the compound’s stability vary under different pH and thermal conditions?
Methodological Answer: Conduct accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the furo-benzoxazinone ring) can be identified via mass fragmentation patterns. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. What strategies identify structure-activity relationships (SAR) for biological targets?
Methodological Answer: Synthesize analogs with modified benzodioxin or pyridine substituents. Screen for activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, logP). Molecular docking can highlight key interactions (e.g., H-bonding with the carbonyl group) .
Q. How to address reproducibility challenges in scaled-up synthesis?
Methodological Answer: Implement factorial design (e.g., 3 full-factorial) to test interactions between variables (catalyst loading, stirring rate, solvent volume). Use PAT tools (ReactIR) for real-time monitoring. Validate batch consistency via DSC (melting point) and PXRD (polymorph analysis) .
Experimental Design & Theoretical Frameworks
Q. What theoretical frameworks guide the design of derivatives for photophysical studies?
Methodological Answer: Apply frontier molecular orbital (FMO) theory to predict electronic transitions. TD-DFT calculations can simulate UV-vis spectra, focusing on π→π transitions in the benzodioxin and pyridine systems. Experimentally validate using fluorescence quenching assays with varying electron donors/acceptors .
Q. How to integrate this compound into supramolecular or materials science research?
Methodological Answer: Explore host-guest interactions via -NMR titration (e.g., with cyclodextrins) to assess binding constants. Study self-assembly in thin films using AFM or SEM. Theoretical models (MD simulations) can predict packing motifs and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
